molecular formula C13H16N2O3 B3104332 1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 147451-99-8

1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3104332
CAS No.: 147451-99-8
M. Wt: 248.28 g/mol
InChI Key: AWUYFGAFMDHVRA-UHFFFAOYSA-N
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Description

1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid (CAS 147451-99-8) is a high-purity pyrrolidine derivative with a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol. This compound is characterized by a polar carboxylic acid moiety at position 3, a nitrogen-containing pyridin-3-yl group at position 2, and a lipophilic isopropyl group at position 1 of the five-membered lactam ring (5-oxopyrrolidine), creating a structurally complex scaffold with distinct chemical properties . In research applications, this compound serves as a crucial building block in medicinal chemistry and organic synthesis, particularly for the development of novel pharmaceuticals. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, enabling researchers to create a diverse range of derivatives . The compound's potential research value is highlighted by studies exploring similar pyrrolidine derivatives for their biological activities. For instance, pyrrolidone-based compounds have been investigated as nonpeptide antagonists for neuropeptide systems in the brain, showing promise in pharmacological research for conditions like metabolic syndrome and addiction . Furthermore, structurally related 5-oxopyrrolidine compounds have demonstrated significant cytotoxic effects against human cancer cell lines, such as A549 lung adenocarcinoma cells, underscoring the scaffold's relevance in anticancer research . The mechanism of action for research applications is believed to involve the compound's ability to interact with specific biological targets due to its structural features; the pyrrolidine ring and the pyridin-3-yl group are key elements that may enable binding to various enzymes and receptors, potentially modulating their activity in experimental models . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications involving humans or animals. Researchers can leverage this compound as a versatile intermediate for constructing more complex molecules with potential applications in drug discovery and development.

Properties

IUPAC Name

5-oxo-1-propan-2-yl-2-pyridin-3-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(2)15-11(16)6-10(13(17)18)12(15)9-4-3-5-14-7-9/h3-5,7-8,10,12H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUYFGAFMDHVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(CC1=O)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the enantioselective Michael addition reaction, where 4-alkyl-substituted 4-oxo-2-enoates react with nitroalkanes in the presence of an organocatalyst . This reaction yields highly enantiomerically enriched pyrrolidine-3-carboxylic acids. The reaction conditions often include the use of solvents like 1-propanol and catalysts such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is explored for its potential therapeutic applications, particularly in treating diseases such as cancer and infections. Its derivatives are being studied for antiviral , anticancer , and antimicrobial properties.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation through the modulation of specific molecular targets involved in cell cycle regulation.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the creation of diverse derivatives.

Table: Common Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationIntroduction of additional functional groupsPotassium permanganate, chromium trioxide
ReductionConversion of keto groups to hydroxyl groupsSodium borohydride, lithium aluminum hydride
SubstitutionIntroduction of new functional groupsHalogens, alkylating agents

Biological Research

The compound's interaction with biological systems is under investigation to understand its mechanism of action. The structural features allow it to bind to various receptors and enzymes, potentially modulating their activity.

Material Science

In addition to its pharmaceutical applications, this compound is being evaluated for its utility in developing new materials and as a catalyst in certain chemical reactions.

Similar Compounds

This compound can be compared with other pyrrolidine derivatives like pyrrolidine-2,5-dione and indole derivatives.

Compound NameBiological Activity
Pyrrolidine-2,5-dioneVersatile scaffold in drug discovery
Indole derivativesKnown for diverse antiviral and anticancer properties

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the pyridin-3-yl group are key structural features that enable the compound to bind to various receptors and enzymes. This binding can modulate the activity of these targets, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and applications of 1-isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid with analogous pyrrolidine derivatives:

Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight Key Features/Applications
This compound 1: Isopropyl; 2: Pyridin-3-yl; 3: COOH Not specified C₁₃H₁₆N₂O₃* ~248.28 Potential drug scaffold (inferred)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1: Methyl; 3: COOH 42346-68-9 C₆H₉NO₃ 143.14 R&D use; non-medicinal
1-Allyl-5-oxopyrrolidine-3-carboxylic acid 1: Allyl; 3: COOH Not specified C₈H₁₁NO₃ 169.18 Intermediate for synthetic chemistry
1-(4-Fluoro-phenyl)-5-oxopyrrolidine-3-carboxylic acid 1: 4-Fluorophenyl; 3: COOH 312319-40-7 C₁₂H₁₂FNO₃ 237.23 Benzodioxol derivatives; possible CNS targeting
(S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid 1: Isopropyl; 3: COOH (S-configuration) 428518-39-2 C₈H₁₃NO₃ 171.19 Stereospecific synthesis; ≥98% purity
1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid 1: Carboxyethyl; 3: COOH 43094-89-9 C₈H₁₁NO₅ 201.18 Dicarboxylic acid; discontinued commercial availability

*Molecular formula and weight estimated based on substituent contributions.

Structural and Functional Analysis

Substituent Effects on Polarity and Solubility: The pyridin-3-yl group in the target compound introduces aromaticity and basicity, enhancing water solubility compared to purely aliphatic analogs (e.g., 1-methyl or 1-isopropyl derivatives) .

Biological Relevance :

  • The pyridine ring may facilitate interactions with metalloenzymes or receptors via coordination or π-stacking, a feature absent in simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
  • Fluorophenyl derivatives (e.g., CAS 312319-40-7) are often explored for central nervous system (CNS) drugs due to fluorine’s electronegativity and blood-brain barrier penetration .

Synthetic Utility :

  • 1-Allyl-5-oxopyrrolidine-3-carboxylic acid serves as a versatile intermediate for cycloaddition or alkylation reactions .
  • The (S)-isopropyl variant (CAS 428518-39-2) highlights the importance of stereochemistry in optimizing binding affinity .

Biological Activity

1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by its unique structural features, including a pyrrolidine ring, an isopropyl group, and a pyridin-3-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 147451-99-8

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated various derivatives of 5-oxopyrrolidine compounds for their cytotoxic effects against human lung adenocarcinoma (A549) cells. The results demonstrated that compounds structurally related to this compound showed potent activity, with specific derivatives reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Case Study: A549 Cell Line

CompoundIC50 (µM)Effect on Non-Cancerous Cells
Compound 1566% viabilityModerate cytotoxicity
Compound 21Not specifiedLow cytotoxicity

The study highlighted that certain structural modifications, such as the presence of free amino groups, enhanced anticancer activity while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. A series of tests conducted on various derivatives indicated that certain configurations exhibited selective toxicity towards resistant bacterial strains .

Antimicrobial Efficacy Table

PathogenActivityReference
Staphylococcus aureusSelective inhibition
Klebsiella pneumoniaeModerate inhibition
Escherichia coliMinimal inhibition

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound can inhibit enzymes involved in cancer cell proliferation and has been noted for its ability to disrupt bacterial cell wall synthesis, leading to cell death .

Research Applications

This compound serves as a valuable scaffold in drug discovery, particularly for developing new anticancer and antimicrobial agents. Its derivatives are being explored for potential therapeutic applications in treating various diseases, including cancer and infections caused by resistant pathogens.

Future Directions

Ongoing research aims to further elucidate the structure–activity relationship (SAR) of this compound and its derivatives. Understanding how modifications influence biological activity will be crucial for optimizing efficacy and minimizing toxicity. Additionally, studies focusing on the pharmacokinetics and bioavailability of these compounds will be essential for their progression into clinical applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of pyrrolidine precursors with pyridine derivatives. For example, condensation reactions between isopropyl-substituted intermediates (e.g., thiadiazoles) and pyrrolidine carboxylic acids are common. Optimization includes solvent selection (DMF, toluene), temperature control (60–100°C), and catalysts (palladium/copper) to improve yield and selectivity .
  • Monitoring : Use TLC for reaction progress and HPLC/NMR for purity validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm the pyrrolidine ring conformation, pyridine substitution, and isopropyl group positioning.
  • Mass Spectrometry : High-resolution MS to verify molecular formula (e.g., [M+H]+ ion).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3300 cm1^{-1}) groups .
    • Data Interpretation : Cross-reference with PubChem entries for analogous pyrrolidine-pyridine hybrids .

Q. How does the pyridine moiety influence the compound’s solubility and reactivity?

  • Solubility : The pyridine ring enhances polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to purely aliphatic analogs.
  • Reactivity : The nitrogen in pyridine acts as a weak base, enabling coordination with metal catalysts or participation in acid-base reactions. This affects substitution patterns in downstream derivatization .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound (e.g., inconsistent IC50_{50} values in anticancer assays)?

  • Approach :

Purity Validation : Re-evaluate compound purity via HPLC (>95%) to exclude impurities as confounding factors .

Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).

Structural Analog Comparison : Compare with 5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid (CAS: 914637-50-6), which shows consistent antimicrobial activity in controlled studies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or bacterial enzymes)?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase) based on pyridine-pyrrolidine scaffolds.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
    • Validation : Cross-check with experimental IC50_{50} data and SAR trends from analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Critical Factors :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers, which is critical for bioactive derivatives .
  • Catalyst Selection : Asymmetric hydrogenation with Rh or Ru catalysts to preserve stereochemistry during cyclopropane or isopropyl group formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Isopropyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

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